4-Aminoquinoline-2-carboxylic acid

Solid-state chemistry Crystallography Polymorph screening

Researchers developing 4-aminoquinoline SAR programs face inconsistent polymorph quality and limited characterization data from generic building blocks. 4-Aminoquinoline-2-carboxylic acid (CAS 157915-66-7) eliminates these barriers with structurally authenticated crystalline phases and reproducible biological activity. • Dual alpha/beta polymorph system with 9 vs. 6 intermolecular H-bonds per asymmetric unit-a validated model for crystallization screening and polymorph prediction algorithm development • Quantified MAO-A inhibition (IC50 90,400 nM human, 102,000 nM rat) enables cross-species benchmarking of novel quinoline-2-carboxylic acid derivatives • Established one-pot synthetic route from 4-oxo-1,4-dihydroquinoline-2-carboxylates reduces process development risk for downstream 5,7-dihalo-4-(diphenylcarbamoylamino) analogs

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 157915-66-7
Cat. No. B122658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminoquinoline-2-carboxylic acid
CAS157915-66-7
Synonyms4-aminoquinoline-2-carboxylic acid
4-NQCA
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)N
InChIInChI=1S/C10H8N2O2/c11-7-5-9(10(13)14)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,12)(H,13,14)
InChIKeyGCZKIAHUIXWOGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminoquinoline-2-carboxylic Acid Overview


4-Aminoquinoline-2-carboxylic acid (CAS 157915-66-7, MFCD00160594, molecular formula C10H8N2O2, molecular weight 188.18 g/mol) is a heterobifunctional quinoline derivative bearing an electron-donating 4-amino group and an electron-withdrawing 2-carboxylic acid moiety on the fused bicyclic core [1]. This compound is classified as an aminoquinoline and is structurally related to kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), with the critical substitution of a 4-amino group in place of the 4-hydroxyl . It is commercially available at a typical purity specification of ≥95% from multiple suppliers and is utilized primarily as a synthetic intermediate for the preparation of pharmacologically active 4-aminoquinoline derivatives . The compound is known to exist as a monohydrate and exhibits pronounced solid-state polymorphism, forming distinct alpha and beta crystalline phases with substantially different hydrogen-bonding networks [2].

1
Polymorph screening model: Two distinct crystalline phases (α/β) for phase-property studies.
2
MAO-A SAR context: Measurable enzyme binding supports quinoline ligand benchmarking.
3
Synthetic building block: One-pot oxo-to-amino route enables efficient derivatization.
4
Aqueous-compatible profiling: LogP -0.3 supports aqueous medium and assay compatibility.

4-Aminoquinoline-2-carboxylic Acid Substitution Risks


Substituting 4-aminoquinoline-2-carboxylic acid with a generic 4-aminoquinoline scaffold or a positional isomer such as 4-aminoquinoline-3-carboxylic acid (CAS 68313-46-2) introduces quantifiable risks in both synthetic and biological contexts. The 2-carboxylic acid position is essential for the formation of specific intramolecular and intermolecular hydrogen-bonding networks that govern both solid-state behavior and molecular recognition [1]. The compound exhibits a documented LogP of -0.316, reflecting substantial hydrophilicity that is absent in non-carboxylated 4-aminoquinolines and altered in positional isomers . In MAO-A inhibition assays, 4-aminoquinoline-2-carboxylic acid displays an IC50 of 90,400 nM against recombinant human MAO-A, a defined activity level that would not be replicated by 4-aminoquinoline-3-carboxylic acid or 8-aminoquinoline derivatives due to altered electronic distribution and binding-site complementarity [2]. Furthermore, the compound's ability to serve as a direct synthetic precursor via the established one-pot conversion from 4-oxo-1,4-dihydroquinoline-2-carboxylates is uniquely tied to the 2-position carboxylate, making generic substitution impractical for synthetic route reliability .

! 4-Hydroxy analog (kynurenic acid) lacks the α/β polymorphic duality essential for phase-dependent property studies.
! 3-Carboxylic acid positional isomer may not support the documented one-pot oxo-to-amino conversion route.
! Non-carboxylated 4-aminoquinolines shift LogP by ~+2 units, altering aqueous compatibility and assay behavior.
! Regulatory GHS documentation gaps for the 3-isomer may delay institutional procurement safety approval.

4-Aminoquinoline-2-carboxylic Acid Differentiation Evidence


Polymorphism: Alpha vs. Beta Phase H-Bond Networks

4-Aminoquinoline-2-carboxylic acid monohydrate crystallizes in two distinct polymorphic phases (alpha and beta) with substantially different hydrogen-bonding architectures. In the alpha phase, six N-H···O hydrogen bonds span donor-acceptor distances from 2.681(2) to 3.206(2) Å, while three O-H···O hydrogen bonds range from 2.837(2) to 3.173(2) Å. In contrast, the beta phase exhibits only four N-H···O hydrogen bonds (2.668(2) to 3.038(2) Å) and two O-H···O hydrogen bonds (2.951(3) and 2.959(3) Å) [1]. This polymorphic behavior—where the organic molecule retains nearly identical molecular geometry across phases but forms distinctly different three-dimensional hydrogen-bonded networks—is not reported for the closely related 4-hydroxy analog kynurenic acid or for 4-aminoquinoline-3-carboxylic acid. The total number of intermolecular hydrogen bonds differs by three between phases (9 in alpha vs. 6 in beta), representing a quantifiable difference in lattice energy landscapes that directly influences solubility, dissolution rate, and formulation stability.

Polymorph H-Bond Networks
Class-level inference
Alpha: 9 H-bonds (2.681–3.206 Å)
Beta: 6 H-bonds (2.668–3.038 Å)
Kynurenic acid: no comparable polymorphic data.
Polymorphic system for phase-property studies.
Phase-specific solubility and dissolution may differ.
Solid-state chemistry Crystallography Polymorph screening

MAO-A Inhibition Activity

In a standardized recombinant human MAO-A inhibition assay using kynuramine as substrate (conversion to fluorescent 4-hydroxyquinoline measured after 20 minutes), 4-aminoquinoline-2-carboxylic acid demonstrated an IC50 of 90,400 nM (90.4 µM) [1]. Against rat MAO-A, the compound showed an IC50 of 102,000 nM (102 µM) [1]. By comparison, the structurally related endogenous metabolite kynurenic acid (4-hydroxyquinoline-2-carboxylic acid) has been reported to inhibit MAO-A with Ki values in the micromolar range, while quinoline itself competitively inhibits human brain synaptosomal MAO-A with higher affinity than kynuramine [2]. The 4-amino substitution in the target compound results in approximately 100-fold weaker MAO-A inhibition compared to potent synthetic MAO-A inhibitors (e.g., clorgyline, IC50 typically <10 nM), but importantly retains measurable and reproducible inhibitory activity that distinguishes it from other 4-aminoquinoline positional isomers lacking the 2-carboxylic acid group.

MAO-A Inhibition IC50
Cross-study comparable
hMAO-A 90,400 nM
rMAO-A 102,000 nM
Supports SAR context for quinoline MAO-A ligands.
Binding at active site; ~9,000-fold weaker than irreversible inhibitors.
MAO inhibition Neuropharmacology Enzyme assay

LogP and Hydrogen-Bonding Capacity

4-Aminoquinoline-2-carboxylic acid exhibits a calculated LogP of -0.316 (measured by Fluorochem under standard conditions) with 4 hydrogen-bond acceptors and 2 hydrogen-bond donors . This contrasts sharply with the parent 4-aminoquinoline scaffold (LogP approximately +1.5 to +2.0, 1 H-bond acceptor, 1 H-bond donor), which is substantially more lipophilic. The introduction of the 2-carboxylic acid group decreases LogP by approximately 1.8-2.3 log units, shifting the compound from a moderately lipophilic to a hydrophilic profile. Compared to the 4-hydroxy analog kynurenic acid (LogP approximately -0.5 to +0.2 depending on tautomeric form), the 4-amino derivative displays similar hydrophilicity but with different hydrogen-bonding directionality (amino donor vs. hydroxyl donor/acceptor) . The density of 1.43 g/cm³ and boiling point of 445.6°C at 760 mmHg further define the compound's physical handling characteristics for procurement and storage decisions [1].

LogP & H-Bond Capacity
Class-level inference
LogP = -0.316
HBA = 4, HBD = 2
4-Aminoquinoline LogP ≈ +1.5 to +2.0
Aqueous solubility context for biological assays.
LogP shift of ~2 units vs. non-carboxylated scaffold.
Physicochemical properties Drug-likeness LogP

One-Pot Synthetic Route from 4-Oxo Precursor

A validated one-pot synthetic method enables the direct conversion of alkyl 4-oxo-1,4-dihydroquinoline-2-carboxylates to 4-aminoquinoline-2-carboxylates using reactive isocyanates, as reported by Wright (1984) . This synthetic route is specific to the 2-carboxylate position and exploits the reactivity of the 4-oxo group for conversion to the 4-amino moiety while preserving the 2-carboxylate functionality. By contrast, the synthesis of isomeric 4-aminoquinoline-3-carboxylic acids requires fundamentally different approaches, typically involving condensation of appropriately substituted anilines with acylating agents followed by cyclization, with no single-step oxo-to-amino conversion available at the 3-position [1]. Patent literature further confirms that 4-aminoquinoline-2-carboxylate esters serve as key intermediates in the preparation of pharmacologically relevant 5,7-dihalo-4-(diphenylcarbamoylamino)quinoline-2-carboxylic acid derivatives, compounds under investigation for analgesic activity and chronic pain treatment [2].

One-Pot Synthetic Route
Class-level inference
Direct conversion from alkyl 4-oxo-1,4-dihydroquinoline-2-carboxylates using isocyanates.
Supports synthetic route efficiency review.
At least 2–3 step reduction vs. positional isomer routes.
Synthetic methodology One-pot synthesis Process chemistry

GHS Hazard Classification

4-Aminoquinoline-2-carboxylic acid carries a notified harmonized classification under the EU CLP Regulation: Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315: Causes skin irritation), Serious Eye Irritation Category 2A (H319: Causes serious eye irritation), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335: May cause respiratory irritation) [1]. The GHS signal word is 'Warning' with the exclamation mark pictogram . This classification profile is fully documented and transparent, enabling procurement officers to implement appropriate handling procedures. In contrast, many positional isomer analogs such as 4-aminoquinoline-3-carboxylic acid (CAS 68313-46-2) lack publicly available, regulatorily notified GHS classifications, creating procurement compliance gaps. The compound is classified as non-hazardous for transport (DOT/IATA) and can be shipped under standard conditions with long-term storage recommended in a cool, dry place .

GHS Hazard Classification
Supporting evidence
H302, H315, H319, H335
Signal: Warning
4-Aminoquinoline-3-carboxylic acid: no ECHA-notified classification
Transparent safety documentation for procurement.
Non-hazardous for transport; full regulatory profile available.
Safety data GHS classification Regulatory compliance

4-Aminoquinoline-2-carboxylic Acid Application Scenarios


Solid-State Polymorph Screening

The documented existence of two distinct polymorphic phases (alpha and beta) with quantifiably different hydrogen-bonding networks (9 vs. 6 intermolecular H-bonds per asymmetric unit) makes 4-aminoquinoline-2-carboxylic acid monohydrate an ideal model compound for academic and industrial crystallization screening programs. Researchers can use this compound to validate polymorph prediction algorithms, study phase-transition thermodynamics, and develop crystallization process control strategies without the need for custom synthesis. The alpha and beta phases are structurally characterized by single-crystal X-ray diffraction and are reproducible, providing a robust system for comparative dissolution and stability studies [1].

MAO-A SAR Probe Development

With a defined IC50 of 90,400 nM against recombinant human MAO-A, 4-aminoquinoline-2-carboxylic acid serves as a moderate-potency starting point for SAR exploration. Its activity, while approximately 9,000-fold weaker than irreversible clinical MAO-A inhibitors, is measurable and reproducible. The compound can be used as a reference ligand in enzyme inhibition assays to benchmark the potency of newly synthesized quinoline-2-carboxylic acid derivatives. The concurrent availability of rat MAO-A data (IC50 102,000 nM) enables cross-species comparison studies relevant to preclinical neuropharmacology [2].

Quinoline-2-carboxylate Building Block in Medicinal Chemistry

The established one-pot synthetic route from 4-oxo-1,4-dihydroquinoline-2-carboxylates (Wright, 1984) and the patent-protected process for preparing 4-aminoquinoline compounds (US 10,875,831) confirm this compound's role as a key intermediate. Procurement of 4-aminoquinoline-2-carboxylic acid enables in-house derivatization to 5,7-dihalo-4-(diphenylcarbamoylamino)quinoline-2-carboxylic acid analogs, a compound class under investigation for chronic pain and alcohol dependence. The documented synthetic pathway reduces process development risk compared to de novo route scouting for alternative building blocks [3].

Pre-formulation Physicochemical Profiling

With a measured LogP of -0.316, 4 hydrogen-bond acceptors, and 2 hydrogen-bond donors, this compound occupies a well-defined region of physicochemical space suitable for aqueous-compatible formulations. Its negative LogP and high aqueous solubility (relative to non-carboxylated 4-aminoquinolines, which have LogP values approximately 2 units higher) make it a useful standard for calibrating computational LogP prediction models and for benchmarking the solubility performance of new quinoline-2-carboxylic acid derivatives in pre-formulation screens .

Application
Selection Property
Validation Focus
Solid-State Polymorph Screening
α/β phase identity with distinct H-bond networks
Crystallization reproducibility; dissolution-rate studies
MAO-A SAR Probe Development
Measurable MAO-A binding (hMAO-A/rMAO-A)
Benchmarking assay reproducibility; cross-species comparison
Quinoline-2-carboxylate Building Block
One-pot oxo-to-amino conversion capability
Reaction route robustness; intermediate purity
Pre-formulation Physicochemical Profiling
Low LogP with defined H-bond donor/acceptor count
Aqueous solubility calibration; computational LogP model benchmarking

Technical Documentation Hub

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